9-Vinylcarbazole is an organic compound with the chemical formula . It is a derivative of carbazole, characterized by a vinyl group attached to the nitrogen atom of the carbazole structure. This compound serves as a crucial monomer in the synthesis of poly(9-vinylcarbazole), a conductive polymer known for its applications in organic electronics and photonics. The compound exhibits unique properties such as high thermal stability and photoconductivity, making it suitable for various technological applications, including photoreceptors in photocopiers and light-emitting devices .
Several synthesis methods for 9-vinylcarbazole have been reported:
9-Vinylcarbazole has diverse applications across various fields:
Research on interaction studies involving 9-vinylcarbazole primarily focuses on its reactivity with other compounds through click chemistry and polymerization processes. These studies reveal how 9-vinylcarbazole can be modified to enhance its properties for specific applications, such as improving adhesion or creating multifunctional materials. The interactions with thiols during thiol-ene reactions are particularly noteworthy, providing pathways to develop advanced materials with tailored functionalities .
Several compounds share structural similarities with 9-vinylcarbazole, including:
Compound Name | Structure Similarity | Unique Properties |
---|---|---|
Carbazole | Core structure | Exhibits fluorescence; used in dyes |
N-Vinylcarbazole | Vinyl group | Used as a monomer; participates in polymerization |
Poly(9-vinylcarbazole) | Polymer form | Conductive properties; used in electronics |
1-Vinylindole | Indole structure | Different electronic properties; used in organic synthesis |
9-Methylcarbazole | Methyl substitution | Altered electronic properties; used in pharmaceuticals |
These compounds highlight the uniqueness of 9-vinylcarbazole due to its specific vinyl group attachment and its role as a precursor for conductive polymers. Its ability to participate in various
The electronic structure of aniline-9-vinylcarbazole copolymer systems represents a significant advancement in conductive polymer technology, combining the electron-donating properties of carbazole units with the conducting characteristics of aniline derivatives [8] [10]. These copolymer systems demonstrate unique electronic properties that arise from the synergistic interaction between the two distinct monomer units.
Poly(9-vinylcarbazole) exhibits well-defined electronic energy levels with a highest occupied molecular orbital energy of approximately -5.8 electron volts and a lowest unoccupied molecular orbital energy of -2.2 electron volts [6]. When copolymerized with aniline, the electronic structure undergoes significant modifications due to the formation of conjugated pathways and charge transfer interactions between the carbazole and aniline moieties [8].
The incorporation of aniline units into the 9-vinylcarbazole polymer backbone creates a donor-acceptor system where the carbazole units act as electron donors while the aniline segments facilitate charge transport [10]. This arrangement results in a reduction of the overall band gap compared to pure poly(9-vinylcarbazole), enhancing the electrical conductivity of the resulting copolymer [12].
Research has demonstrated that aniline-9-vinylcarbazole copolymers exhibit enhanced electrical conductivity compared to their individual homopolymer counterparts [8] [9]. The emeraldine form of polyaniline, when incorporated into carbazole copolymer systems, provides conductivity values in the range of 10^-5 to 10^-6 siemens per centimeter [14]. The conductive properties are strongly dependent on the molar ratio of aniline to 9-vinylcarbazole units in the copolymer chain [11].
Copolymer Composition | Conductivity (S/cm) | Band Gap (eV) | Reference |
---|---|---|---|
Pure Poly(9-vinylcarbazole) | 10^-10 | 3.6 | [6] |
Aniline-Carbazole (1:1) | 10^-5 | 2.8 | [14] |
Aniline-Carbazole (2:1) | 10^-4 | 2.5 | [11] |
The copolymerization of aniline with 9-vinylcarbazole results in distinct morphological changes compared to the individual homopolymers [9]. Infrared spectroscopy reveals characteristic peaks at 1582 inverse centimeters corresponding to quinoid ring stretching and 1483 inverse centimeters for benzenoid ring vibrations in the aniline segments [10]. The carbazole units contribute peaks at 1441 inverse centimeters and 3055 inverse centimeters corresponding to aromatic carbon-hydrogen and carbon-carbon stretching vibrations [10].
The molecular interactions between carbazole and aniline units are facilitated through pi-stacking arrangements, which enhance the overall stability and electronic properties of the copolymer system [10]. These interactions are crucial for maintaining the conductive pathways and ensuring efficient charge transport throughout the polymer matrix.
The synthesis of poly(1-vinylimidazole)-block-poly(9-vinylcarbazole) represents a sophisticated approach to creating block copolymers with tailored electronic and chemical sensing properties [15] [16]. This block copolymer architecture combines the basic and quaternizable properties of vinylimidazole with the photoconductive characteristics of 9-vinylcarbazole.
The synthesis of poly(1-vinylimidazole)-block-poly(9-vinylcarbazole) block copolymers is achieved through reversible addition-fragmentation chain transfer polymerization, which provides excellent control over molecular weight and block composition [15] [17]. This controlled radical polymerization technique enables the sequential addition of monomers to create well-defined block structures with narrow molecular weight distributions.
The polymerization process involves the initial formation of poly(1-vinylimidazole) macroinitiator, followed by chain extension with 9-vinylcarbazole monomer [15]. The reaction conditions typically employ temperatures around 70 degrees Celsius in suitable organic solvents such as tetrahydrofuran or dimethylformamide [21]. The molecular weight of the resulting block copolymers can be precisely controlled by adjusting the monomer-to-initiator ratios.
Research has demonstrated the successful synthesis of block copolymers with varying monomer ratios, allowing for fine-tuning of the material properties [15] [16]. The poly(1-vinylimidazole) block provides water solubility and basic functionality, while the poly(9-vinylcarbazole) block contributes photoconductive properties and hydrophobic character [19] [20].
Block Composition | Molecular Weight (g/mol) | Polydispersity Index | Glass Transition Temperature (°C) |
---|---|---|---|
PVI₅₀-b-PVK₅₀ | 45,000 | 1.3 | 165 |
PVI₃₀-b-PVK₇₀ | 52,000 | 1.2 | 185 |
PVI₇₀-b-PVK₃₀ | 38,000 | 1.4 | 145 |
The block copolymers exhibit distinct phase separation behavior due to the incompatibility between the hydrophilic poly(1-vinylimidazole) and hydrophobic poly(9-vinylcarbazole) segments [17]. Nuclear magnetic resonance spectroscopy confirms the successful incorporation of both monomer units, with characteristic signals at 7.2-8.5 parts per million for carbazole aromatic protons and 7.0-7.8 parts per million for imidazole ring protons [19].
The thermal properties of these block copolymers show intermediate values between the constituent homopolymers, with glass transition temperatures ranging from 145 to 185 degrees Celsius depending on the block composition [20]. The presence of carbazole units enhances the thermal stability, with decomposition temperatures exceeding 350 degrees Celsius [20].
These block copolymers have shown exceptional performance in the preparation of conductive composites with carbon nanotubes and reduced graphene oxide [15] [17]. The percolation threshold of the resulting nanocomposites depends significantly on the carbazole content, with higher carbazole content leading to better affinity for conductive fillers [15]. The materials demonstrate selective resistance changes when exposed to various organic solvents and acids, making them promising candidates for chemical sensing applications [17].
The incorporation of 9-vinylcarbazole into donor-acceptor systems with fluorene and bithiophene moieties creates advanced materials with tunable optical and electronic properties [22] [23]. These systems leverage the electron-donating nature of carbazole units in combination with the unique characteristics of fluorene and bithiophene acceptor groups.
Random and alternating fluorene-carbazole copolymers have been extensively studied for their potential applications in blue light-emitting diodes and hole-transport materials [23]. The incorporation of carbazole units into fluorene-based polymers effectively suppresses crystallization and modifies the optical properties through interruption of main chain conjugation [23].
The absorption maximum of these copolymers undergoes a blue shift with increasing carbazole content, reflecting the disruption of conjugation in the polymer backbone [23]. Electrochemical studies demonstrate that carbazole incorporation raises the highest occupied molecular orbital energy levels, facilitating hole injection and transport [23]. The optimal carbazole content for stable reversible doping processes ranges from 20 to 33 molar percent [23].
Bithiophene moieties serve as effective donor units in combination with carbazole-containing acceptor systems [25] [26]. These donor-acceptor architectures exhibit remarkable electrochromic properties and aggregation-induced emission characteristics [25]. The bithiophene units contribute to the formation of stable radical cations during electrochemical oxidation, while carbazole groups provide additional stability through aromatic interactions [26].
System Configuration | Absorption Maximum (nm) | Band Gap (eV) | Electrochromic Response |
---|---|---|---|
Bithiophene-Carbazole | 458 | 2.7 | Blue to Green |
Fluorene-Carbazole | 385 | 3.2 | Colorless to Blue |
Thiophene-Carbazole | 420 | 2.9 | Yellow to Purple |
Energy transfer processes in poly(9-vinylcarbazole) donor systems with fluorene-vinylene acceptors have been characterized in both solution and solid-state environments [24]. In solution, the energy transfer follows a trivial mechanism where donor and acceptor chains remain physically separated during the excited state lifetime [24]. However, in solid-state blends, morphological changes significantly influence the energy transfer efficiency [24].
The donor emission intensity decreases with increasing acceptor concentration, accompanied by corresponding changes in donor lifetime [24]. These observations indicate that non-radiative resonant energy transfer processes become dominant in solid-state systems, while morphological factors continue to influence the overall energy transfer efficiency [24].
The photophysical properties of carbazole-based donor-acceptor systems are highly dependent on the specific molecular architecture and the nature of the acceptor units [22] [27]. Carbazole units typically exhibit emission spectra covering the blue region due to the properties of pendant carbazole groups [6]. When incorporated into donor-acceptor systems, the emission characteristics can be tuned through careful selection of acceptor moieties and control of the molecular geometry [22].
Time-dependent density functional theory calculations have revealed that the highest occupied molecular orbital is typically localized on the carbazole donor group, while the lowest unoccupied molecular orbital resides on the acceptor moiety [22]. This spatial separation of frontier orbitals facilitates efficient charge separation and contributes to the enhanced performance of these materials in optoelectronic applications [22].
Irritant;Health Hazard;Environmental Hazard